molecular formula C16H16ClF6N5O B12396572 Sitagliptin-d4 (hydrochloride)

Sitagliptin-d4 (hydrochloride)

Cat. No.: B12396572
M. Wt: 447.80 g/mol
InChI Key: PNXSHNOORJKXDW-GKIQQKSJSA-N
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Description

Sitagliptin-d4 (hydrochloride) is a deuterated form of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus. This compound is designed to improve glycemic control by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can be adapted for Sitagliptin-d4 (hydrochloride). The first method involves chemical resolution, where R-Sitagliptin is obtained in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine and (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . The second method involves asymmetric hydrogenation of β-ketomide routes .

Industrial Production Methods

Industrial production of Sitagliptin involves large-scale synthesis processes developed by Merck, which include three generations of synthetic routes. These methods focus on installing an optically pure chiral center in the β-amino acid derivative, using various catalysts and reaction conditions to optimize yield and purity .

Mechanism of Action

Sitagliptin-d4 (hydrochloride) exerts its effects by inhibiting the DPP-4 enzyme, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of these incretins, resulting in enhanced insulin secretion and decreased glucagon production in a glucose-dependent manner .

Comparison with Similar Compounds

Similar Compounds

  • Vildagliptin
  • Saxagliptin
  • Alogliptin
  • Linagliptin

Uniqueness

Sitagliptin-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts . This makes it a valuable tool in pharmacokinetic studies and drug development.

Properties

Molecular Formula

C16H16ClF6N5O

Molecular Weight

447.80 g/mol

IUPAC Name

(3R)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride

InChI

InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1/i1D2,2D2;

InChI Key

PNXSHNOORJKXDW-GKIQQKSJSA-N

Isomeric SMILES

[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl

Origin of Product

United States

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